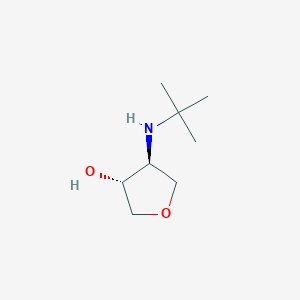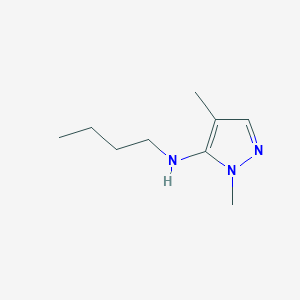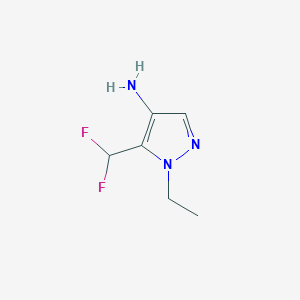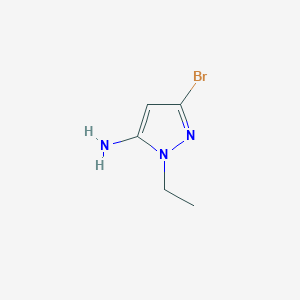![molecular formula C14H18FN3O B11735886 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11735886.png)
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group attached to the pyrazole ring and a methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Methoxyphenylmethyl Group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the pyrazole ring or the fluoroethyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(2-chloroethyl)-1H-pyrazol-5-yl]methyl[(4-methoxyphenyl)methyl]amine
- [1-(2-bromoethyl)-1H-pyrazol-5-yl]methyl[(4-methoxyphenyl)methyl]amine
- [1-(2-iodoethyl)-1H-pyrazol-5-yl]methyl[(4-methoxyphenyl)methyl]amine
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine lies in the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18FN3O |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C14H18FN3O/c1-19-14-4-2-12(3-5-14)10-16-11-13-6-8-17-18(13)9-7-15/h2-6,8,16H,7,9-11H2,1H3 |
Clé InChI |
KAWORTOXXBUAAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNCC2=CC=NN2CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735809.png)

![3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735817.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11735822.png)
amine](/img/structure/B11735829.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11735840.png)
![[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735855.png)

![[(5-Fluorothiophen-2-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11735864.png)

![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735869.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735876.png)
![2-{[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11735881.png)
